1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide
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Overview
Description
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a piperidine ring, and a dimethoxyphenethyl group
Preparation Methods
The synthesis of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . The piperidine ring and the dimethoxyphenethyl group are then introduced through subsequent reactions, which may involve nucleophilic substitution and amide bond formation. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Piperidine derivatives: Compounds with a piperidine ring but different substituents can be compared for their chemical and biological properties.
Dimethoxyphenethyl derivatives: These compounds have a similar side chain but different core structures
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-32-21-8-7-17(15-22(21)33-2)9-12-27-26(31)18-10-13-30(14-11-18)25-24-23(28-16-29-25)19-5-3-4-6-20(19)34-24/h3-8,15-16,18H,9-14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIEUCCJVTUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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